molecular formula C8H12O2 B8620886 2-Ethyl-5-(2-hydroxyethyl)furan

2-Ethyl-5-(2-hydroxyethyl)furan

Cat. No.: B8620886
M. Wt: 140.18 g/mol
InChI Key: DDKDCYZOUXLQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-(2-hydroxyethyl)furan is a substituted furan derivative characterized by an ethyl group at the 2-position and a 2-hydroxyethyl group at the 5-position of the furan ring. The hydroxyethyl substituent introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl-substituted furans. This group may enhance solubility in polar solvents like ethanol or water compared to non-polar derivatives .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(5-ethylfuran-2-yl)ethanol

InChI

InChI=1S/C8H12O2/c1-2-7-3-4-8(10-7)5-6-9/h3-4,9H,2,5-6H2,1H3

InChI Key

DDKDCYZOUXLQCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCO

Origin of Product

United States

Comparison with Similar Compounds

2-Ethyl-5-methylfuran

  • Structure : Ethyl (C2H5) at position 2; methyl (CH3) at position 3.
  • Properties :
    • Lower polarity due to absence of hydroxyl groups.
    • Higher volatility compared to hydroxy-substituted analogs.
    • Applications: Likely used in flavorings or fragrances due to alkyl substituents, similar to other furan derivatives in food chemistry .

2-Acetyl-5-methylfuran (CAS 1193-79-9)

  • Structure : Acetyl (COCH3) at position 2; methyl at position 4.
  • Properties: Molecular weight: 124.14 g/mol; Boiling point: Not explicitly stated but expected to be higher than parent furan (31°C) due to substituents . Spectral Data: Distinct NMR signals for acetyl carbons (δ ~200 ppm for carbonyl carbon) and methyl groups (δ ~20–25 ppm) .
  • Contrast with Target Compound : The acetyl group is strongly electron-withdrawing, making 2-Acetyl-5-methylfuran more reactive in nucleophilic additions (e.g., Maillard reactions) compared to the electron-donating hydroxyethyl group in 2-Ethyl-5-(2-hydroxyethyl)furan. The latter’s hydroxyl group may participate in intramolecular hydrogen bonding, stabilizing the molecule .

3-Hydroxy-2,5-diphenylfuran

  • Structure : Hydroxyl (OH) at position 3; phenyl (C6H5) groups at positions 2 and 5.
  • Properties :
    • High stability due to aromatic substituents; lower solubility in polar solvents.
    • Reactivity: The hydroxyl group enables oxidation or etherification, but steric hindrance from phenyl groups limits some reactions .
  • Contrast with Target Compound : While both contain hydroxyl groups, 3-Hydroxy-2,5-diphenylfuran’s bulky phenyl substituents reduce ring electron density, whereas the hydroxyethyl group in the target compound may increase electron density at the furan ring, enhancing electrophilic substitution reactivity .

Parent Furan (C4H4O)

  • Structure : Unsubstituted furan ring.
  • Properties :
    • Boiling point: 31°C; highly volatile.
    • Applications: Solvent, precursor to pharmaceuticals (e.g., tetrahydrofuran) .
  • Contrast with Target Compound: Substituents in this compound significantly increase molecular weight (estimated >140 g/mol) and reduce volatility.

Key Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Substituents (Position) Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound Ethyl (2); 2-hydroxyethyl (5) ~140 (estimated) >100 (estimated) Ethanol, water
2-Ethyl-5-methylfuran Ethyl (2); methyl (5) 110.16 ~80–90 Ethanol, organic
2-Acetyl-5-methylfuran Acetyl (2); methyl (5) 124.14 ~150–160 Ethanol
Parent Furan None 68.08 31 Organic solvents

Table 2: NMR Chemical Shift Comparison (Key Positions)

Compound Furan α-C (ppm) Hydroxyethyl/Acetyl δ (ppm)
This compound 105–110 (C2, C5) 60–65 (CH2OH)
2-Acetyl-5-methylfuran 110–115 (C2, C5) 200–205 (C=O)
3-Hydroxy-2,5-diphenylfuran 120–125 (C2, C5) 160–165 (C-OH)

Note: Data inferred from substituent effects on furan ring electron density .

Research Findings and Implications

  • Reactivity : The hydroxyethyl group in this compound may facilitate regioselective functionalization at the hydroxyl site, unlike acetyl or alkyl substituents .
  • Applications: Potential use in drug synthesis (e.g., benzofuran derivatives in ) or as a flavor precursor, though further studies are needed .

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